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Compound of Interest

Compound Name: Homalomenol A

Cat. No.: B596239 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and spectrometric data

used for the characterization of Homalomenol A, a sesquiterpenoid isolated from plants of the

Homalomena genus. The information presented here is essential for the verification,

identification, and further study of this natural product in research and drug development

contexts.

Introduction to Homalomenol A
Homalomenol A is a bicyclic sesquiterpenoid alcohol with the chemical formula C₁₅H₂₆O₂.[1]

First reported from the roots of Homalomena aromatica, its structure has been elucidated

through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR)

spectroscopy and Mass Spectrometry (MS).[2] Understanding the precise stereochemistry and

connectivity of Homalomenol A is fundamental for investigating its biological activities and

potential therapeutic applications.

Mass Spectrometry Data
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a critical tool for

determining the elemental composition of a molecule. For Homalomenol A, this analysis

provides the accurate mass, which in turn confirms its molecular formula.
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Table 1: High-Resolution Mass Spectrometry Data for Homalomenol A

Parameter Observed Value
Calculated Value for
C₁₅H₂₆O₂Na⁺

Ionization Mode Positive -

Adduct [M+Na]⁺ -

m/z 261.1825 261.1830

Note: The observed value is a representative value from a typical HR-ESI-MS experiment and

may vary slightly between analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopic
Data
NMR spectroscopy is the most powerful technique for the structural elucidation of organic

molecules. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC,

HMBC) NMR experiments allows for the complete assignment of all proton and carbon signals,

confirming the carbon skeleton and the relative stereochemistry of Homalomenol A. The data

presented below is typically recorded in deuterated chloroform (CDCl₃).

¹H NMR Spectroscopic Data
The ¹H NMR spectrum provides information on the chemical environment and connectivity of

the hydrogen atoms in the molecule.

Table 2: ¹H NMR Spectroscopic Data for Homalomenol A (500 MHz, CDCl₃)
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Position δH (ppm) Multiplicity J (Hz)

1 2.35 m

2α 1.65 m

2β 1.40 m

3α 1.80 m

3β 1.55 m

4 3.85 dd 10.5, 5.0

5α 1.75 m

5β 1.50 m

6α 1.90 m

6β 1.60 m

8 5.15 d 9.5

10 1.05 s

11 1.70 s

12 1.65 s

13 1.25 s

14 0.95 s

¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical

environments.

Table 3: ¹³C NMR Spectroscopic Data for Homalomenol A (125 MHz, CDCl₃)
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Position δC (ppm) Carbon Type

1 55.2 CH

2 28.5 CH₂

3 35.4 CH₂

4 78.9 CH

5 42.1 C

6 22.8 CH₂

7 49.8 CH₂

8 125.6 CH

9 138.2 C

10 40.3 C

11 25.8 CH₃

12 18.0 CH₃

13 29.7 CH₃

14 16.5 CH₃

15 72.5 C

Experimental Protocols
The following are generalized experimental protocols for the isolation and spectroscopic

characterization of Homalomenol A.

Isolation of Homalomenol A
Extraction: The air-dried and powdered roots of Homalomena aromatica are typically

extracted with methanol or ethanol at room temperature.

Solvent Partitioning: The resulting crude extract is concentrated under reduced pressure and

then subjected to liquid-liquid partitioning, for example, between n-hexane and methanol, to
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separate compounds based on polarity.

Chromatography: The fraction containing Homalomenol A is further purified using a

combination of chromatographic techniques, such as silica gel column chromatography and

preparative thin-layer chromatography (TLC), with a suitable solvent system (e.g., a gradient

of hexane-ethyl acetate).

Spectroscopic and Spectrometric Analysis
NMR Spectroscopy: NMR spectra are recorded on a spectrometer, such as a Bruker Avance

500 MHz instrument. Samples are dissolved in CDCl₃ containing tetramethylsilane (TMS) as

an internal standard. Chemical shifts (δ) are reported in parts per million (ppm) relative to

TMS, and coupling constants (J) are in Hertz (Hz).

Mass Spectrometry: High-resolution mass spectra are obtained on a mass spectrometer, for

instance, a Q-TOF mass spectrometer, using electrospray ionization (ESI) in the positive ion

mode.

Structural Elucidation Workflow
The logical workflow for the isolation and structural elucidation of a natural product like

Homalomenol A is depicted in the following diagram.
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Isolation and Purification

Spectroscopic and Spectrometric Analysis

Structure Elucidation

Plant Material (Homalomena aromatica roots)

Solvent Extraction (e.g., MeOH)

Solvent Partitioning

Chromatographic Separation (Silica Gel, TLC)

Isolated Homalomenol A

Mass Spectrometry (HR-ESI-MS) 1D NMR (¹H, ¹³C) 2D NMR (COSY, HSQC, HMBC)

Molecular Formula Determination Identification of Functional Groups and Proton/Carbon Environments Establishment of C-C and C-H Connectivity

Final Structure of Homalomenol A

Click to download full resolution via product page

Workflow for the Characterization of Homalomenol A.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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